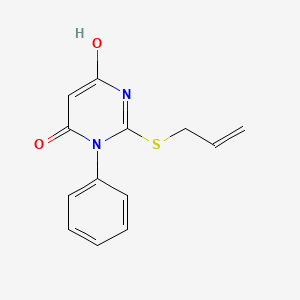![molecular formula C12H16N2O3 B5972719 N'-[2-(4-methylphenoxy)acetyl]propanohydrazide](/img/structure/B5972719.png)
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide, also known as MPHPH, is a chemical compound that has been the subject of scientific research due to its potential use as a drug. This compound is a hydrazide derivative of propanoic acid and has been synthesized using different methods. The aim of
作用機序
The mechanism of action of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide is not fully understood. However, it has been reported to act as a GABA-A receptor agonist, which may contribute to its anticonvulsant and anxiolytic effects. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been reported to inhibit the release of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to decrease the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and has been reported to have a high degree of purity. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been shown to have a low toxicity profile in animal models. However, there are also limitations to the use of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide in laboratory experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics.
将来の方向性
There are several future directions for the research on N'-[2-(4-methylphenoxy)acetyl]propanohydrazide. One area of research is the elucidation of its mechanism of action. Additionally, further studies are needed to determine its pharmacokinetics and potential drug interactions. Another area of research is the development of novel derivatives of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide with improved pharmacological properties. Finally, there is a need for additional studies to determine the potential therapeutic uses of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide in the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide is a chemical compound that has been the subject of scientific research due to its potential use as a drug. It has been synthesized using different methods and has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been reported to have anxiolytic and antidepressant-like effects in animal models. However, its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics. Further research is needed to determine its potential therapeutic uses and to develop novel derivatives with improved pharmacological properties.
合成法
The synthesis of N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported in the literature using different methods. One of the most common methods is the reaction of 4-methylphenol with acetyl chloride to form 4-methylacetophenone, followed by the reaction of 4-methylacetophenone with hydrazine hydrate to form N'-[2-(4-methylphenoxy)acetyl]propanohydrazide. Other methods include the reaction of 4-methylphenol with acetic anhydride to form 4-methylacetophenone, followed by the reaction of 4-methylacetophenone with hydrazine hydrate to form N'-[2-(4-methylphenoxy)acetyl]propanohydrazide.
科学的研究の応用
N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been the subject of scientific research due to its potential use as a drug. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, N'-[2-(4-methylphenoxy)acetyl]propanohydrazide has been reported to have potential use in the treatment of Parkinson's disease.
特性
IUPAC Name |
N'-[2-(4-methylphenoxy)acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-11(15)13-14-12(16)8-17-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKWNWVJSZRMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)COC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(4-methylphenoxy)acetyl]propanehydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![N-[4-({[4-(7-chloro-6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5972653.png)

![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![1-[2-hydroxy-3-(2-methoxy-4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5972675.png)
![(3-isopropoxyphenyl){1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B5972681.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5972688.png)
![N-(2-cyanophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B5972690.png)

![N-(4-tert-butylphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5972704.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)
